molecular formula C2H6ClF2NO B1390486 O-(2,2-Difluoroethyl)hydroxylamine hydrochloride CAS No. 1010097-82-1

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

Cat. No. B1390486
M. Wt: 133.52 g/mol
InChI Key: ZIUYOJCOLYHLLG-UHFFFAOYSA-N
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Description

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, also known as DEFH, is a chemical compound that has recently gained significant interest in the scientific community due to its potential applications in various fields. It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is C2H6ClF2NO . The InChI code is 1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H . The molecular weight is 133.53 .


Physical And Chemical Properties Analysis

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

1. Electrochemical Analysis

  • Application Summary : Hydroxylamine is used in electrochemical analysis. A study was conducted to modify a glassy carbon electrode (GCE) surface with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine .
  • Methods of Application : The methods used for electrochemical analysis included Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Chronoamperometry (CA) . The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
  • Results or Outcomes : The modified GCE had successful applicability for sensing the hydroxylamine found in real water specimens .

2. Medicinal Chemistry

  • Application Summary : Hydroxamic Acid (HA) derivatives, which include hydroxylamine, have been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors . They are also used as histone deacetylase (HDAC) inhibitors, which are key enzymes involved in cell cycle regulation .
  • Methods of Application : The hydroxamic acid moiety, thanks to its ability to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated . For example, Marimastat, a potent peptidomimetic matrix metalloprotease inhibitor, and Belinostat, Panobinostat, and Vorinostat, three hydroxamic acid-based HDAC inhibitors approved for the treatment of T-cell lymphoma or multiple myeloma .
  • Results or Outcomes : The largest application of HA derivatives has been found as histone deacetylase (HDAC) inhibitors . HDACs are key enzymes involved in cell cycle regulation that catalyze the hydrolysis of acetyl L-lysine residues .

3. Synthetic Chemistry

  • Application Summary : Hydroxamic Acid (HA) derivatives, including hydroxylamine, are used in synthetic chemistry for the introduction of such moiety into organic substrates .
  • Methods of Application : A study described an alternative way to obtain hydroxamic acids using a novel solid-phase technique. The solid supported hydroxylamine reagent was used .
  • Results or Outcomes : The method resulted in the corresponding hydroxamic acid in high yield and without using a metal catalyst .

Safety And Hazards

The safety information for O-(2,2-Difluoroethyl)hydroxylamine hydrochloride includes several hazard statements: H303, H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

O-(2,2-difluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYOJCOLYHLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669747
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

CAS RN

1010097-82-1
Record name Hydroxylamine, O-(2,2-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010097-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

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